molecular formula C10H15NO B1283484 2-Amino-5-tert-butylphenol CAS No. 1199-47-9

2-Amino-5-tert-butylphenol

Cat. No.: B1283484
CAS No.: 1199-47-9
M. Wt: 165.23 g/mol
InChI Key: HFCOMOKKPQIADM-UHFFFAOYSA-N
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Description

2-Amino-5-tert-butylphenol is an organic compound with the molecular formula C10H15NO. It is a substituted phenol, where the amino group is positioned at the second carbon and the tert-butyl group at the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-tert-butylphenol can be synthesized through several methods. One common approach involves the reduction of 2,4-di-tert-butyl-5-nitrophenol using ammonium formate and palladium on activated carbon as a catalyst . The reaction is typically carried out in ethanol under reflux conditions for about 2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and tert-butyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Ammonium formate and palladium on activated carbon are commonly used for reducing nitro groups.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to introduce various substituents on the benzene ring.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenols.

    Substitution: Halogenated, nitrated, or sulfonated phenols.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-tert-butylphenol
  • 2,4-Di-tert-butylphenol
  • 2,6-Di-tert-butylphenol

Uniqueness

2-Amino-5-tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a unique combination of amino and tert-butyl groups that influence its reactivity and applications .

Properties

IUPAC Name

2-amino-5-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCOMOKKPQIADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571081
Record name 2-Amino-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-47-9
Record name 2-Amino-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-tert-butylphenol
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